2-Acetamido-2,3-dimethylbutanoic acid

Description

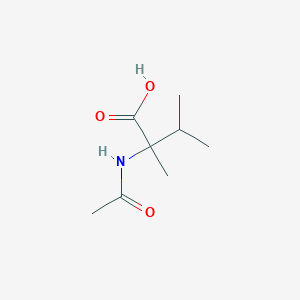

Structure

3D Structure

Propriétés

IUPAC Name |

2-acetamido-2,3-dimethylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-5(2)8(4,7(11)12)9-6(3)10/h5H,1-4H3,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFAFXURIKULROI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C(=O)O)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Acetamido 2,3 Dimethylbutanoic Acid

Stereoselective Synthesis of 2-Acetamido-2,3-dimethylbutanoic Acid and its Enantiomers

Achieving stereocontrol is paramount in the synthesis of chiral molecules like this compound. The presence of a quaternary stereocenter at the α-carbon presents a significant synthetic challenge. Various approaches, including chemoenzymatic methods and asymmetric catalysis, have been developed to address this.

Chemoenzymatic Synthetic Routes for this compound

Chemoenzymatic strategies combine the selectivity of enzymes with the versatility of chemical reactions to afford enantiomerically pure compounds. One such approach involves the enzymatic resolution of a racemic precursor. For instance, lipases are commonly employed for the kinetic resolution of racemic alcohols or esters through selective acylation or hydrolysis. This can be applied to a precursor of this compound, where one enantiomer is selectively transformed, allowing for the separation of the two.

Another powerful chemoenzymatic method is asymmetric decarboxylation catalyzed by engineered enzymes like arylmalonate decarboxylase (AMDase). nih.gov While not directly applied to this compound in the provided literature, the principle can be extended. A suitably substituted prochiral malonic acid derivative could be asymmetrically decarboxylated to yield a chiral carboxylic acid precursor with high enantiomeric excess. nih.gov Subsequent chemical transformations would then lead to the desired product.

The table below summarizes key aspects of chemoenzymatic approaches relevant to the synthesis of chiral carboxylic acids.

| Enzymatic Method | Principle | Key Advantages | Potential Application |

| Kinetic Resolution | Selective enzymatic transformation of one enantiomer in a racemic mixture. | High enantioselectivity, mild reaction conditions. | Resolution of a racemic precursor to this compound. |

| Asymmetric Decarboxylation | Enzymatic removal of a carboxyl group from a prochiral substrate to create a stereocenter. nih.gov | High enantiomeric excess, potential for creating quaternary centers. | Synthesis of a chiral precursor to this compound from a custom-designed malonic acid. |

Asymmetric Catalysis in the Synthesis of this compound

Asymmetric catalysis utilizes chiral catalysts to stereoselectively create new chiral centers. The synthesis of α,α-disubstituted amino acids, such as this compound, has been a significant area of research in this field. rsc.orgacs.orgresearchgate.net

One notable approach involves the direct catalytic α-hydrocarbylation of N-unprotected amino acid esters. rsc.org Chiral BINOL-aldehyde catalysts, sometimes in combination with a Lewis acid like ZnCl₂, can facilitate the asymmetric α-arylation, α-allylation, and α-benzylation of amino acid esters. rsc.org This methodology offers a direct route to α,α-disubstituted α-amino acids with good to excellent enantioselectivities. rsc.org

Another strategy is the enantioselective addition of nucleophiles to α-iminoesters. rsc.org For example, the direct catalytic addition of acetonitrile (B52724) to α-iminoesters bearing an N-thiophosphinoyl group, catalyzed by chiral N-heterocyclic carbene complexes of iridium, can produce α-cyanomethylated α,α-disubstituted α-amino acid derivatives with high enantiomeric enrichment. rsc.org

The following table outlines different asymmetric catalysis methods applicable to the synthesis of α,α-disubstituted amino acids.

| Catalytic Strategy | Catalyst Type | Reaction Type | Key Features |

| Chiral Aldehyde Catalysis | BINOL-aldehyde with or without Lewis acid. rsc.org | Asymmetric α-hydrocarbylation of amino acid esters. rsc.org | Direct functionalization of N-unprotected amino acids, moderate to high yields and enantioselectivities. rsc.org |

| Transition Metal Catalysis | Chiral N-heterocyclic carbene-Iridium complexes. rsc.org | Asymmetric addition of acetonitrile to α-iminoesters. rsc.org | Generation of α-cyanomethylated α,α-disubstituted amino acids. rsc.org |

| Gold Redox Catalysis | Gold complexes with chiral auxiliaries. acs.org | Asymmetric synthesis of α,α-disubstituted amino acid derivatives. acs.org | High stereoselectivity (d.r. >20:1, 99% ee) and facile derivatization. acs.org |

| Phase Transfer Catalysis | Chiral transition metal complexes. researchgate.net | Asymmetric alkylation of amino acid enolates. researchgate.net | Versatile for a range of enolates, leading to α,α-disubstituted amino acids. researchgate.net |

Novel Chemical Transformations for Chiral Precursors

The synthesis of this compound can also be achieved through novel chemical transformations of readily available chiral precursors. For instance, (2R)-2,3-dimethylbutanoic acid can serve as a chiral building block. smolecule.com Its stereocenter can direct the stereochemistry of subsequent reactions. smolecule.com

One potential route is the malonic ester synthesis, which can be adapted to produce 2,3-dimethylbutanoic acid. chegg.com By employing a chiral auxiliary or a chiral catalyst during the alkylation steps, an enantioselective synthesis could be achieved.

Furthermore, transformations of other chiral molecules can lead to the desired product. For example, a chiral enamine can be synthesized from a β-keto ester and a chiral diamine, such as (1S,2S)-1,2-trans-diaminocyclohexane. mdpi.com Subsequent stereoselective reactions on this enamine could introduce the necessary functional groups to form the target molecule.

Derivatization Strategies for this compound

Once synthesized, this compound can be further modified to create a variety of derivatives with potential applications in different fields.

Synthesis of Esters and Amides of this compound

The carboxylic acid group of this compound can be readily converted into esters and amides. smolecule.com Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. medcraveonline.com A variety of alcohols can be used to produce a range of ester derivatives.

Amide synthesis typically involves the activation of the carboxylic acid followed by reaction with an amine. organic-chemistry.orgsphinxsai.com Common activating agents include carbodiimides or conversion to an acid chloride. sphinxsai.com Alternatively, direct amidation can be achieved using reagents like B(OCH₂CF₃)₃, which facilitates the reaction between carboxylic acids and a broad range of amines with low levels of racemization for N-protected amino acids. nih.gov

The following table provides an overview of common methods for ester and amide synthesis.

| Derivative | Reaction | Reagents | Key Considerations |

| Esters | Esterification | Carboxylic acid, alcohol, acid catalyst. medcraveonline.com | The choice of alcohol determines the ester group. |

| Amides | Amidation | Carboxylic acid, amine, coupling agent (e.g., carbodiimide) or direct amidation reagent (e.g., B(OCH₂CF₃)₃). sphinxsai.comnih.gov | A wide variety of amines can be used to form different amides. |

Formation of Peptidomimetic and Complex Analogues

The unique structure of this compound, with its α,α-disubstituted nature, makes it an interesting building block for peptidomimetics. jst.go.jp The introduction of such amino acids into peptides can restrict the conformational freedom of the peptide backbone, leading to more defined secondary structures. jst.go.jp

The synthesis of peptidomimetics involves standard peptide coupling protocols, where the carboxylic acid group of this compound is coupled with the amino group of another amino acid or peptide.

Furthermore, complex analogues can be synthesized. For example, constrained analogues of bioactive molecules can be prepared where this compound replaces a natural amino acid to probe structure-activity relationships. The synthesis of such analogues often involves multi-step reaction sequences. nih.gov

Stereochemical Investigations and Chiral Recognition Studies

Enantiomeric Purity and Control in Reactions Involving 2-Acetamido-2,3-dimethylbutanoic Acid

No published research data is available regarding the enantiomeric purity and control in reactions specifically involving this compound.

Chiral Recognition Mechanisms in Biological Systems Utilizing this compound Derivatives

There are no documented studies on the chiral recognition mechanisms in biological systems for derivatives of this compound.

Advanced Chiral Separation Techniques for this compound Enantiomers

Specific advanced chiral separation techniques for the enantiomers of this compound have not been reported in the scientific literature.

Enzymatic and Biochemical Research Applications of 2 Acetamido 2,3 Dimethylbutanoic Acid

2-Acetamido-2,3-dimethylbutanoic Acid as an Enzyme Inhibitor

The structural features of this compound and its parent compounds make them ideal scaffolds for designing enzyme inhibitors. The N-acetyl group blocks the primary amine, preventing typical enzymatic reactions like transamination, while the alkyl side chain can be tailored to fit into the active sites of specific enzymes, potentially blocking substrate access.

Pancreatic lipase (B570770) is a critical enzyme in the digestion of dietary fats, specifically triglycerides. nih.gov Inhibition of this enzyme is a key mechanism for managing obesity. nih.govmdpi.com While specific data on the lipase inhibitory activity of this compound is not extensively detailed in available literature, structurally related N-acetylated amino acids and their derivatives are known to act as enzyme inhibitors. The general mechanism involves the compound binding to the enzyme's active site, preventing the natural substrate (triglycerides) from being hydrolyzed. The potency of such inhibition would be determined by how well the inhibitor's structure mimics the transition state of the substrate and the strength of its binding interactions with the enzyme's active site residues.

Pantothenate synthetase (PanC) is an essential enzyme in bacteria, such as Mycobacterium tuberculosis, responsible for the final step in the biosynthesis of pantothenate (Vitamin B5). frontiersin.orgnih.gov This pathway is absent in mammals, making PanC an attractive target for developing novel antimicrobial agents. nih.govrsc.org

The enzyme catalyzes a two-step reaction:

Adenylation: The carboxyl group of pantoate is activated by ATP to form a highly reactive pantoyl-adenylate intermediate, with the release of pyrophosphate. frontiersin.orgnih.gov

Ligation: The amino group of β-alanine then attacks the activated intermediate, forming pantothenate and releasing AMP. frontiersin.orgrsc.org

A powerful strategy for inhibiting this enzyme is to use nonreactive analogues that mimic the structure of the pantoyl-adenylate intermediate. nih.govnih.gov These analogues are designed to bind tightly to the enzyme's active site but cannot be acted upon by the second substrate (β-alanine), effectively blocking the catalytic cycle. frontiersin.orgnih.gov This approach results in potent competitive inhibitors with respect to the enzyme's natural substrates. nih.govnih.gov

Research has demonstrated that the parent amino acid of a close structural isomer, (R)-2-amino-3,3-dimethylbutanoic acid (also known as L-tert-leucine), is a valuable starting material for synthesizing potent inhibitors of pantothenate synthetase. nih.govpsu.edu These synthetic compounds are designed as stable mimics of the pantoyl adenylate intermediate. nih.gov

In these studies, the parent amino acid is used to construct the "pantoyl" portion of the analogue. The phosphodiester linkage of the natural intermediate is replaced with more stable groups, such as sulfamoyl or ester linkages, to prevent hydrolysis. psu.edursc.org The resulting compounds act as bisubstrate inhibitors, occupying both the pantoate and adenosine (B11128) binding sites of the enzyme. umn.edu Research has shown that sulfamoyl-based analogues are significantly more potent than their ester counterparts, likely due to their closer structural and electronic resemblance to the natural tetrahedral intermediate. rsc.orgrsc.org The inhibition constants (Kᵢ) for these derivatives often fall in the submicromolar to micromolar range, demonstrating their effectiveness. nih.gov

| Inhibitor Type | Modifications Based on Parent Amino Acid | Inhibition Constant (Kᵢ) | Mode of Inhibition |

|---|---|---|---|

| Pantoyl-adenylate Analogue 1 | Parent amino acid coupled to adenosine via a sulfamate (B1201201) linker | 0.3 µM | Competitive (vs. Pantoic Acid) |

| Pantoyl-adenylate Analogue 2 | Methyl ester derivative of Analogue 1 | 1.0 µM | Competitive (vs. Pantoic Acid) |

| Pantoyl-adenylate Analogue 3 | Ethyl ester derivative of Analogue 1 | 0.9 µM | Competitive (vs. Pantoic Acid) |

| Pantoyl-adenylate Analogue 4 | Amide derivative of Analogue 1 | 1.3 µM | Competitive (vs. Pantoic Acid) |

| Pantoyl-adenylate Analogue 5 | Hydrazide derivative of Analogue 1 | 3.0 µM | Competitive (vs. Pantoic Acid) |

This table summarizes the inhibition constants (Kᵢ) for a series of pantoyl-adenylate analogues synthesized from a parent amino acid structurally related to this compound. Data sourced from research on Mycobacterium tuberculosis Pantothenate Synthetase (PanC). nih.gov

Role of this compound in Metabolic Pathway Investigations

Non-proteinogenic amino acids are instrumental in elucidating metabolic pathways. Because they cannot be incorporated into proteins, their movement and transformation can be tracked to understand the specificity of transporters and enzymes. The N-acetylation and dimethyl structure of this compound makes it a useful probe for investigating the catabolism of branched-chain amino acids (BCAAs).

The catabolism of the essential BCAA leucine (B10760876) is a multi-step process that occurs primarily within the mitochondria. nih.gov The pathway begins with a reversible transamination reaction catalyzed by branched-chain aminotransferase (BCAT), which removes the amino group to form α-ketoisocaproate (KIC). ontosight.aimdpi.commdpi.com This is followed by an irreversible oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, committing the carbon skeleton to further degradation into acetyl-CoA and acetoacetate. ontosight.ainih.govnih.gov

This compound, as an N-acetylated derivative, cannot serve as a substrate for the initial BCAT-catalyzed transamination because it lacks a free primary amine. mdpi.com This blockage makes it a valuable tool for isolating and studying the upstream steps of BCAA metabolism, such as cellular uptake and transport. By using a labeled version of this compound, researchers can investigate the kinetics and specificity of amino acid transporters without the complication of the compound being immediately catabolized. Furthermore, it could potentially act as a competitive inhibitor of these transporters or enzymes that recognize the leucine side-chain structure.

Unlike the 20 proteinogenic amino acids, non-proteinogenic amino acids (NPAAs) are not incorporated into proteins via the genetic code. nih.gov Their metabolic fate, therefore, depends entirely on their susceptibility to other enzymatic pathways. For an N-acetylated amino acid like this compound, the primary metabolic consideration is the potential for deacetylation. reddit.commdpi.com

The N-acetyl group protects the amino acid from degradation by peptidases and prevents peptide bond formation. nih.gov This modification can increase the compound's stability and bioavailability in research applications. nih.gov The ultimate metabolic fate would likely depend on the action of N-acyl-amino acid acylases (or deacetylases), enzymes that can cleave the acetyl group to release the parent amino acid, 2-amino-2,3-dimethylbutanoic acid. The rate and location of this deacetylation are key areas of investigation. Once deacetylated, the resulting amino acid could then potentially interact with the BCAA catabolic pathway, though its non-standard dimethylated structure might make it a poor substrate for downstream enzymes. libretexts.org Studying how cells process such a molecule provides insight into the specificity and limits of amino acid metabolic machinery.

Structure Activity Relationship Sar and Computational Studies

Elucidation of Structure-Activity Relationships for 2-Acetamido-2,3-dimethylbutanoic Acid Analogues

The systematic investigation of how chemical structure relates to biological activity is fundamental to medicinal chemistry. For analogues of this compound, SAR studies would involve synthesizing a series of related compounds and evaluating their biological effects. By modifying specific parts of the molecule—such as the acetamido group, the dimethylbutanoic acid backbone, or by introducing new substituents—researchers can identify the key chemical features, known as pharmacophores, that are essential for its biological function.

The process typically involves assessing how changes in properties like steric bulk, lipophilicity, and electronic distribution affect the compound's interaction with its biological target. For instance, studies on other series of compounds have demonstrated that the size and nature of substituents can significantly influence inhibitory activity. clockss.org The goal is to build a comprehensive understanding of which molecular modifications lead to enhanced or diminished activity, thereby creating a roadmap for designing more effective derivatives.

To illustrate the principles of SAR, the following table presents hypothetical data for a series of analogues, showcasing how modifications could influence biological activity, measured as the half-maximal inhibitory concentration (IC50).

| Compound ID | Modification from Parent Compound | IC50 (µM) |

| 1 | This compound (Parent) | 50 |

| 1a | Replacement of acetamido with propionamido | 75 |

| 1b | Replacement of 3-methyl with 3-ethyl | 40 |

| 1c | Introduction of a phenyl group at the 4-position | 15 |

| 1d | Esterification of the carboxylic acid | >100 |

Note: The data in this table is illustrative and intended to demonstrate the principles of SAR.

The insights gained from SAR studies are pivotal for the rational design of new, improved bioactive derivatives. nih.gov Once the key structural requirements for activity are identified, medicinal chemists can strategically design novel molecules with a higher probability of success. For example, if SAR studies indicated that increased lipophilicity at a specific position enhances potency, new analogues would be designed with lipophilic substituents at that position. This targeted approach is significantly more efficient than traditional trial-and-error methods. mdpi.com

The design process also considers the pharmacokinetic properties of the new derivatives, aiming for a balance between potency, selectivity, and drug-like characteristics such as solubility and metabolic stability. mdpi.com The ultimate goal is to develop a lead compound with an optimal profile for further preclinical and clinical development.

Computational Chemistry Approaches

Computational chemistry provides powerful tools to investigate the molecular basis of a compound's activity at an atomic level. These methods complement experimental SAR studies by offering detailed insights into the interactions between a ligand and its biological target.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein or enzyme. mdpi.com For this compound, docking studies can help identify its potential binding site on a target enzyme and elucidate the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.govresearchgate.net

Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-enzyme complex over time. mdpi.com MD simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the ligand and the enzyme. dovepress.comnih.gov These simulations can reveal important information about the stability of the binding pose, the role of water molecules in the binding site, and conformational changes that may occur upon ligand binding. nih.gov

The following table summarizes the kind of data that can be obtained from molecular docking and MD simulations.

| Parameter | Description | Illustrative Value |

| Binding Energy (kcal/mol) | The estimated free energy of binding between the ligand and the enzyme. | -8.5 |

| Key Interacting Residues | Amino acid residues in the enzyme's active site that form significant interactions with the ligand. | Tyr123, Ser245, Phe350 |

| Hydrogen Bonds | The number and type of hydrogen bonds formed between the ligand and the enzyme. | 3 (with Tyr123, Ser245) |

| RMSD (Å) | Root Mean Square Deviation, a measure of the stability of the ligand's position in the binding site during an MD simulation. | 1.2 |

Note: The data in this table is illustrative and intended to demonstrate the outputs of computational studies.

Quantum chemical calculations are employed to study the electronic structure of molecules and to elucidate the mechanisms of chemical reactions. nih.govrsc.orgresearchgate.net These methods can be used to model the transition states of enzymatic reactions and to calculate the energy barriers associated with these processes. chemrxiv.orgnih.gov By understanding the reaction mechanism at a quantum level, researchers can gain insights into how enzymes catalyze specific reactions and how inhibitors like this compound might interfere with this process. This knowledge can be invaluable for the design of mechanism-based inhibitors with high specificity and potency.

Applications of 2 Acetamido 2,3 Dimethylbutanoic Acid in Advanced Chemical Synthesis

2-Acetamido-2,3-dimethylbutanoic Acid as a Chiral Building Block for Pharmaceutical Intermediates

The primary documented application of this compound is as a chiral intermediate in the asymmetric synthesis of pharmaceutical candidates. Specifically, the S-(-) enantiomer of this acid has been instrumental in the synthesis of chiral 6-methyl-2,4-disubstituted pyridazin-3(2H)-ones. These pyridazinone derivatives are potent agonists for the human N-formyl peptide receptor (FPR) family, which are G protein-coupled receptors that play a key role in mediating inflammatory and anti-inflammatory responses.

The synthesis process involves using S-(−)-2-Acetamido-2,3-dimethylbutanoic acid as a precursor to ensure the stereospecific outcome of the final product. The chirality of the final pyridazinone compounds is crucial, as interactions with biological targets like receptors are often highly stereoselective. For instance, different enantiomers of a drug can exhibit significant variations in potency, efficacy, and toxicology. In the synthesis of these FPR agonists, the acetamido acid serves as a foundational chiral component, leading to the formation of enantiomerically pure therapeutic agents.

Table 1: Synthesis and Properties of S-(−)-2-Acetamido-2,3-dimethylbutanoic acid

| Property | Value |

|---|---|

| Yield | 36% |

| Melting Point | 213–214 °C |

| Optical Rotation | [ α ] D 20 - 1.4 ° (c = 1, EtOH) |

| Enantiomeric Excess | >99.9% |

Data sourced from a study on the synthesis of chiral pyridazin-3(2H)-ones.

Integration into Advanced Materials Science: Chiral Polymer Development

Currently, there is no available scientific literature or research data detailing the use of this compound in the development of chiral polymers or its integration into advanced materials science. While chiral monomers are essential for creating polymers with unique optical and mechanical properties, the application of this specific compound for such purposes has not been documented in publicly accessible research.

Role in the Synthesis of Complex Bioactive Molecules

The utility of this compound extends to the synthesis of complex bioactive molecules, exemplified by its role in creating potent N-formyl peptide receptor (FPR) agonists. These receptors, particularly FPR2/ALX, are targets for developing new therapeutics to manage inflammation. Bioactive molecules like Lipoxin A4 demonstrate stereoselective and potent anti-inflammatory activity by interacting with these receptors.

The synthesis of novel pyridazin-3(2H)-one derivatives relies on chiral building blocks like S-(−)-2-Acetamido-2,3-dimethylbutanoic acid to achieve the desired absolute configuration. The resulting enantiomerically pure compounds were evaluated for their agonist activity on FPRs, demonstrating the critical role of the chiral acid in producing molecules with specific and potent biological functions. This highlights the importance of such building blocks in medicinal chemistry for the discovery of new therapeutic agents that can selectively modulate immune responses without causing excessive inflammation.

Table 2: Bioactive Pyridazinone Derivative Synthesized Using a Chiral Intermediate

| Compound Class | Target Receptor | Therapeutic Potential |

|---|

Information derived from research into novel FPR agonists.

Advanced Analytical Characterization in 2 Acetamido 2,3 Dimethylbutanoic Acid Research

Spectroscopic Methodologies for Structural Elucidation (e.g., High-Resolution NMR, Mass Spectrometry)

Spectroscopic techniques are fundamental for piecing together the molecular architecture of 2-Acetamido-2,3-dimethylbutanoic acid. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) reveals the compound's molecular weight and fragmentation patterns, confirming its elemental composition and structural motifs.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR spectra offer distinct signatures that confirm its identity.

In ¹H NMR, the protons of the acetamido methyl group are expected to appear as a sharp singlet, typically in the range of δ 1.9-2.1 ppm. The isopropyl group at the C3 position would give rise to two doublet signals for the diastereotopic methyl groups and a multiplet for the methine proton. The C2 methyl group would appear as a singlet. The amide proton (N-H) would be observed as a singlet or doublet, with a chemical shift that can vary depending on the solvent and concentration, but is often found downfield. The carboxylic acid proton is the most deshielded, appearing as a broad singlet significantly downfield, often above δ 10 ppm.

In ¹³C NMR, distinct signals would correspond to each carbon atom in the molecule. The carbonyl carbons of the amide and carboxylic acid groups would resonate at the lowest field (typically δ 170-180 ppm). The quaternary C2 carbon would also be uniquely identified.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary from experimentally determined values.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxyl (-COOH) | 10.0 - 12.0 (s, 1H) | 175 - 180 |

| Amide Carbonyl (-NHC =O) | - | 170 - 173 |

| Amide N-H (-N H) | 6.5 - 8.0 (s, 1H) | - |

| Acetyl Methyl (-COCH₃) | 1.9 - 2.1 (s, 3H) | 22 - 25 |

| Quaternary Carbon (C2) | - | 60 - 65 |

| C2-Methyl (-C(CH₃)(NHAc)) | 1.3 - 1.5 (s, 3H) | 20 - 25 |

| C3-Methine (-C H(CH₃)₂) | 2.0 - 2.4 (m, 1H) | 30 - 35 |

| C3-Methyls (-CH(C H₃)₂) | 0.9 - 1.1 (d, 6H) | 16 - 20 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound. Using a high-resolution technique like Electrospray Ionization Time-of-Flight (ESI-TOF), an exact mass can be obtained, allowing for the unambiguous determination of the molecular formula (C₈H₁₅NO₃).

Furthermore, tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of the molecule. For this compound, characteristic fragmentation patterns would include the loss of water (-18 Da), the loss of the carboxyl group as CO₂ (-44 Da), and cleavage of the amide bond. The fragmentation of the N-acetyl group is also a key diagnostic tool. nih.gov The presence of a sodium adduct [M+Na]⁺ is common in ESI-MS. acs.org

Table 2: Predicted Key Mass Spectrometry Fragments for this compound Based on a molecular weight of 173.21 g/mol .

| Fragment Ion | Description | Predicted m/z |

| [M+H]⁺ | Protonated Molecular Ion | 174.11 |

| [M+Na]⁺ | Sodiated Molecular Ion | 196.09 |

| [M-H₂O+H]⁺ | Loss of water | 156.10 |

| [M-CO₂+H]⁺ | Loss of carbon dioxide | 130.12 |

| [M-CH₂CO+H]⁺ | Loss of ketene (B1206846) from acetyl group | 132.10 |

| [CH₃CO]⁺ | Acetyl cation | 43.02 |

Chromatographic Techniques for Purity and Enantiomeric Excess Determination (e.g., Chiral HPLC, GC-MS)

Chromatographic methods are indispensable for assessing the purity of this compound and, crucially, for determining its enantiomeric composition. Given the chiral nature of the molecule, techniques that can separate enantiomers are of paramount importance.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating enantiomers and determining enantiomeric excess (e.e.). This technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. For N-acetylated amino acids, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin) are often effective. sigmaaldrich.com The separation can be performed on the free carboxylic acid or after derivatization to enhance detection or improve resolution. jst.go.jpresearchgate.net

A typical method would involve dissolving the sample in the mobile phase, injecting it onto the chiral column, and monitoring the elution profile with a UV detector (amides absorb UV light) or a mass spectrometer for enhanced sensitivity and confirmation. The ratio of the peak areas for the two eluting enantiomers allows for precise calculation of the enantiomeric excess.

Table 3: Example Chiral HPLC Method for Enantiomeric Excess Determination This represents a hypothetical method based on common practices for similar compounds.

| Parameter | Condition |

| Column | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 4.6 x 250 mm, 5 µm particle size |

| Mobile Phase | Hexane/Ethanol/Trifluoroacetic Acid (TFA) (80:20:0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm |

| Expected Outcome | Baseline separation of the two enantiomers |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing purity and can also be adapted for chiral analysis. Due to the low volatility of N-acetylated amino acids, derivatization is required prior to analysis. wiley.comnih.gov The carboxylic acid group is typically converted to a more volatile ester, for example, a methyl or ethyl ester, through reaction with an appropriate alcohol under acidic conditions. sigmaaldrich.com

Once derivatized, the sample is injected into the gas chromatograph. For chiral analysis, a chiral capillary column (e.g., Chirasil-L-Val) is used to separate the enantiomeric derivatives. nih.gov The separated components then enter the mass spectrometer, which acts as a detector, providing mass information for each peak to confirm its identity and rule out impurities. The relative peak areas in the chromatogram are used to determine purity and enantiomeric excess.

X-ray Crystallography for Absolute Stereochemistry and Conformation Studies

While chiral HPLC can determine enantiomeric purity, it does not inherently reveal the absolute configuration (i.e., whether the enantiomer is R or S). X-ray crystallography is the definitive method for determining the absolute stereochemistry of a chiral molecule, provided that a suitable single crystal can be grown.

This technique involves irradiating a single crystal of the compound with X-rays. The resulting diffraction pattern is analyzed to generate a three-dimensional electron density map of the molecule. This map reveals the precise spatial arrangement of every atom, allowing for the unambiguous assignment of the absolute configuration at all stereocenters. Furthermore, it provides invaluable data on bond lengths, bond angles, and the preferred solid-state conformation of the molecule. researchgate.net

The crystal packing is often dictated by intermolecular forces, particularly hydrogen bonds. For this compound, hydrogen bonds between the amide N-H group of one molecule and the carbonyl oxygen of the carboxylic acid of another, as well as between the carboxylic acid OH and an amide carbonyl, are expected to be key features of the crystal lattice, similar to what is seen in other N-acyl amino acids. researchgate.net

Table 4: Representative Crystallographic Data for an N-Acyl Amino Acid Analog Data is illustrative, based on published structures of similar compounds like N-acetyl-dl-valine, and represents the type of information obtained. researchgate.net

| Parameter | Example Value |

| Chemical Formula | C₈H₁₅NO₃ |

| Formula Weight | 173.21 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 9.5 Å, b = 10.1 Å, c = 10.5 Å |

| α = 90°, β = 110°, γ = 90° | |

| Volume | 945 ų |

| Z (Molecules per unit cell) | 4 |

| Key Hydrogen Bond (N-H···O) | ~2.9 Å |

Q & A

Basic Research Questions

Q. What are the methodological considerations for synthesizing 2-Acetamido-2,3-dimethylbutanoic acid with high enantiomeric purity?

- Answer : Synthesis requires rigorous control of stereochemistry, often achieved via chiral auxiliaries or asymmetric catalysis. For example, multi-step protocols involving peptide coupling agents (e.g., EDC/NHS) can preserve stereochemical integrity . Statistical methods like factorial design (e.g., varying reaction temperature, solvent polarity, and catalyst loading) optimize yield and purity while minimizing experimental runs .

- Example Table :

| Factor | Level 1 | Level 2 | Level 3 |

|---|---|---|---|

| Temperature | 25°C | 40°C | 60°C |

| Solvent | DMF | THF | Acetonitrile |

| Catalyst Loading | 1 mol% | 5 mol% | 10 mol% |

Q. How can researchers validate the structural identity of this compound?

- Answer : Combine spectroscopic techniques (e.g., H/C NMR, IR) with high-resolution mass spectrometry (HRMS) for molecular confirmation. X-ray crystallography (as used for analogous compounds in ) resolves stereochemical ambiguities . Quantum chemical calculations (e.g., DFT) predict spectroscopic profiles for cross-validation .

Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?

- Answer : Use orthogonal methods:

- Liquid-liquid extraction to remove hydrophilic byproducts.

- Reversed-phase HPLC with C18 columns for fine separation.

- Crystallization in mixed solvents (e.g., ethanol/water) to enhance purity .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. computational predictions) be resolved for this compound?

- Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism) or solvent interactions. Apply:

- Variable-temperature NMR to probe conformational changes.

- Molecular dynamics simulations to model solvent-solute interactions .

- Multi-technique validation (e.g., comparing IR carbonyl stretches with DFT-predicted vibrational modes) .

Q. What experimental designs are optimal for studying the compound's reactivity under catalytic conditions?

- Answer : Use response surface methodology (RSM) to model non-linear relationships between variables. For example:

- Central Composite Design to optimize catalyst type, pressure, and reaction time .

- ANOVA identifies statistically significant factors affecting reaction efficiency .

Q. How can researchers integrate theoretical frameworks (e.g., QSPR models) to predict physicochemical properties of this compound?

- Answer :

- Quantitative Structure-Property Relationship (QSPR) : Train models using descriptors like logP, molecular weight, and hydrogen-bond donor/acceptor counts .

- Validation : Cross-check predictions with experimental data (e.g., solubility in PBS buffer, thermal stability via TGA) .

Q. What advanced separation technologies are suitable for scaling up production while maintaining enantiopurity?

- Answer :

- Membrane-based chiral separation : Utilize β-cyclodextrin-functionalized membranes for enantioselective filtration .

- Simulated Moving Bed (SMB) Chromatography : Achieve continuous purification with high throughput .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.